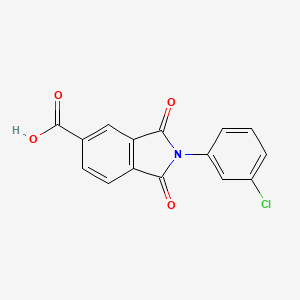
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It likely contains a chlorophenyl group, an isoindoline group, and a carboxylic acid group . These types of compounds are often used in the synthesis of pharmaceuticals and other organic materials .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are often influenced by factors like temperature, pressure, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Applications in Materials Science and Polymer Chemistry
Synthesis and Characterization of Poly (ester-imide) s : The compound has been used in the synthesis of novel dicarboxylic acids which were further employed to create new poly (ester-imide) s with aromatic diols. These poly (ester-imide) s exhibited excellent solubility in polar aprotic solvents and showed superior thermal stability. The study demonstrates the potential of these materials for high-performance applications due to their impressive solubility and thermal properties (Kamel, Mutar, & Khlewee, 2019).
Processable Heat-Resistant Polymers : Research into the diacid chloride derivatives of 2-(3-carboxy vinyl)phenyl-1,3-dioxoisoindoline-5-carboxylic acid has led to the development of new unsaturated polyamide-imides. These polymers were studied for their solution and thermal, electrical, and other properties. The findings suggest these polymers are processable, exhibit high thermal stability, and can undergo crosslinking reactions, making them suitable for advanced material applications (Maiti & Ray, 1983).
Environmental Science Applications
- Degradation Studies of Environmental Pollutants : Although the specific compound was not directly linked to environmental degradation studies in the provided literature, related research on similar compounds, such as chlorophenols and their degradation, showcases the importance of understanding chemical reactivity and environmental fate. These studies offer insight into the mechanisms of pollutant breakdown and highlight the relevance of chemical knowledge in environmental remediation efforts. For example, the electrochemical degradation of chlorophenoxyacetic acids in aqueous media shows the potential for innovative treatment methods for chlorinated organic compounds in the environment (Boye, Dieng, & Brillas, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and application of complex organic compounds like “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a vibrant field of research. Future directions may include the development of new synthesis methods, the exploration of novel applications, and the investigation of the compound’s potential biological activities .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLDFICOGECPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)









![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
